REACTION_CXSMILES
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[CH3:1][C:2]1[NH:8][C:6](=O)[C:5](NC=O)=[N:4][CH:3]=1.C([N:14]([CH2:17]C)CC)C.O=P(Cl)(Cl)[Cl:21]>>[C:17]([C:5]1[C:6]([Cl:21])=[N:8][C:2]([CH3:1])=[CH:3][N:4]=1)#[N:14]
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Name
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|
Quantity
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4.09 g
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Type
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reactant
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Smiles
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CC1=CN=C(C(=O)N1)NC=O
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Name
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Quantity
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5.41 g
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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Quantity
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70 mL
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Soc.,1379 (1955), was treated
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Name
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Type
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product
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Smiles
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C(#N)C=1C(=NC(=CN1)C)Cl
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.16 g | |
YIELD: PERCENTYIELD | 77% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |